MGS0274

Oral bioavailability Prodrug conversion mGluR2/3 agonism

MGS0274 is an l-menthol ester prodrug of mGluR2/3 agonist MGS0008, engineered to overcome the <4% oral bioavailability of the parent acid. With 83.7% oral bioavailability in primates and validated human Phase I safety data (TS-134 besylate), it is the preferred oral tool compound for CNS target engagement studies where reliable systemic exposure is required. Avoid confounding absorption variables inherent to direct agonists like MGS0008 or LY354740.

Molecular Formula C21H32FNO7
Molecular Weight 429.5 g/mol
Cat. No. B8462947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMGS0274
Molecular FormulaC21H32FNO7
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)OC(C)OC(=O)C2C3C2C(C(C3)F)(C(=O)O)N)C(C)C
InChIInChI=1S/C21H32FNO7/c1-9(2)12-6-5-10(3)7-14(12)30-20(27)29-11(4)28-18(24)16-13-8-15(22)21(23,17(13)16)19(25)26/h9-17H,5-8,23H2,1-4H3,(H,25,26)/t10-,11+,12+,13+,14-,15+,16+,17+,21+/m1/s1
InChIKeyIPAZEPBIOFZFEF-UZEWAWMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MGS0274 (1501974-69-1): A Lipophilic Ester Prodrug of the Selective mGluR2/3 Agonist MGS0008 for Schizophrenia Research


(1S,2S,3S,5R,6S)-2-Amino-3-fluoro-6-[(1S)-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1501974-69-1, also known as MGS0274) is a rationally designed l-menthol ester prodrug of the potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist MGS0008 [1]. The compound belongs to the fluorinated bicyclo[3.1.0]hexane-2,6-dicarboxylic acid class, a family of conformationally constrained glutamate analogs that exhibit high selectivity for mGluR2 and mGluR3 over other mGluR subtypes [2]. MGS0274 was selected from a series of ester prodrug candidates and advanced to preclinical and clinical development (as the besylate salt, development code TS-134) specifically to overcome the intrinsically low oral bioavailability of the highly hydrophilic parent agonist MGS0008 [1].

Why MGS0274 Cannot Be Substituted with Other Group II mGluR Agonists or Simple Analogs


The mGluR2/3 agonist field contains several well-characterized tool compounds including LY354740, LY404039, and MGS0008; however, these agents differ fundamentally in their oral bioavailability and clinical development trajectories. MGS0008, while a potent and selective agonist with EC50 values of 29.4 nM (mGluR2) and 45.4 nM (mGluR3) [1], exhibits extremely low oral bioavailability in monkeys (3.8%) due to its high hydrophilicity as a glutamate analog [2]. LY354740 similarly demonstrates poor oral absorption in rats (bioavailability ~10%), limiting its utility in oral dosing paradigms without alternative prodrug strategies [3]. MGS0274 is not merely a structural variant but a specifically engineered prodrug that incorporates an l-menthol ester moiety to substantially enhance lipophilicity while maintaining rapid and complete presystemic hydrolysis to the active MGS0008 moiety [2]. Substitution with the parent acid MGS0008 or other direct agonists would fail to replicate the oral exposure required for systemic pharmacology in rodent and non-human primate models.

MGS0274 Quantitative Differentiation: Comparative Evidence Against Closest Analogs LY354740, MGS0008, and LY404039


MGS0274 vs. Parent Agonist MGS0008: 20-Fold Improvement in Oral Bioavailability in Non-Human Primates

In a direct comparative pharmacokinetic study in cynomolgus monkeys, MGS0274 besylate delivered an MGS0008 oral bioavailability (F) of 83.7%, representing an approximately 20-fold increase compared to the oral bioavailability of 3.8% achieved following direct oral administration of the parent agonist MGS0008 [1]. MGS0274 itself was barely detectable in plasma, confirming rapid and complete presystemic hydrolysis to the active MGS0008 moiety following gastrointestinal absorption [1]. This prodrug strategy was specifically designed to address the low expected human oral bioavailability of MGS0008, which is a highly hydrophilic glutamate analog [2].

Oral bioavailability Prodrug conversion mGluR2/3 agonism Schizophrenia Non-human primate pharmacokinetics

MGS0274 Active Moiety MGS0008 vs. LY354740: Superior In Vivo Oral Efficacy Despite Similar In Vitro Potency

The active moiety released from MGS0274, MGS0008, exhibits an EC50 of 29.4 ± 3.3 nM at mGluR2 and 45.4 ± 8.4 nM at mGluR3, which is comparable to the reference agonist LY354740 (EC50: 18.3 ± 1.6 nM at mGluR2 and 62.8 ± 12 nM at mGluR3) [1]. However, in an oral in vivo efficacy model of phencyclidine (PCP)-induced hyperactivity in rats, MGS0008 demonstrated an ED50 of 5.1 mg/kg (p.o.), whereas LY354740 showed an ED50 of >100 mg/kg (p.o.) under the same conditions [1]. For PCP-induced head-weaving behavior, MGS0008 exhibited an ED50 of 0.26 mg/kg (p.o.) compared to 3.0 mg/kg (p.o.) for LY354740 [1]. The introduction of the fluorine atom at the 3-position in MGS0008 conferred significantly enhanced oral activity relative to the non-fluorinated LY354740 scaffold despite similar in vitro receptor activation potency [1].

In vivo efficacy PCP-induced hyperactivity Oral activity mGluR2/3 agonism Antipsychotic models

MGS0274 Active Moiety MGS0008 vs. LY404039: Comparative Binding Affinity and mGluR2/mGluR3 Potency Profile

While MGS0274 is a prodrug, its active moiety MGS0008 functions as a full agonist at mGluR2 and mGluR3 with EC50 values of 29.4 nM and 45.4 nM, respectively [1]. The structurally distinct mGluR2/3 agonist LY404039, a sulfonamide-containing bicyclo[3.1.0]hexane derivative, exhibits binding affinities (Ki) of 149 nM at mGluR2 and 92 nM at mGluR3 in recombinant human receptors, with over 100-fold selectivity versus other receptor subtypes [2]. MGS0008 demonstrates functional agonist EC50 values that are approximately 5-fold more potent at mGluR2 (29.4 nM vs. 149 nM Ki) and approximately 2-fold more potent at mGluR3 (45.4 nM vs. 92 nM Ki) compared to LY404039 binding affinities. Note that LY404039 itself required development of a separate methionine amide prodrug (LY2140023/pomaglumetad) to address bioavailability limitations [3].

Receptor binding mGluR2 selectivity mGluR3 agonism Ki comparison Functional activity

MGS0274 Prodrug Design: Rapid Conversion in Human Liver Preparations and Minimal Circulating Prodrug Exposure

The ester prodrug design of MGS0274 was optimized to achieve rapid and complete hydrolysis to the active MGS0008 moiety. In human and monkey liver microsomes, MGS0274 (as the l-menthol ester) demonstrated a high conversion rate to MGS0008 with good chemical stability prior to administration [1]. In the monkey pharmacokinetic study, MGS0274 was barely detectable in plasma following oral dosing, indicating essentially complete presystemic hydrolysis during or immediately after gastrointestinal absorption [2]. Furthermore, the hydrolytic activity against MGS0274 in human liver S9 fraction was comparable to that observed in monkeys, supporting the translational relevance of the non-human primate pharmacokinetic findings [2]. In contrast, LY354740 is administered as the active drug but exhibits species-dependent oral bioavailability (10% in rats, 45% in dogs) without a prodrug enhancement strategy [3].

Prodrug hydrolysis Human liver microsomes Presystemic metabolism Pharmacokinetic optimization Species translation

MGS0274 Active Moiety CNS Penetration: Sustained Cerebrospinal Fluid Exposure Supporting Behavioral Pharmacology

Following oral administration of MGS0274 besylate to rats, the active moiety MGS0008 was detected in cerebrospinal fluid (CSF), confirming central nervous system penetration consistent with the compound's efficacy in behavioral models of schizophrenia [1]. Notably, MGS0008 was eliminated more slowly from CSF than from plasma in rats, indicating sustained exposure at the central target site [1]. MGS0008 also did not undergo further metabolism and was excreted unchanged in urine in both rats and monkeys [1]. This favorable CNS disposition profile aligns with the demonstrated antipsychotic-like effects of MGS0008 in conditioned avoidance response and PCP-induced hyperactivity models at oral doses of 1–10 mg/kg [2]. The MGS0274 prodrug strategy thus delivers not only improved oral bioavailability but also sustained CNS exposure of the active agonist.

CNS penetration Cerebrospinal fluid Brain exposure Pharmacokinetics Schizophrenia models

Clinical Advancement Status: MGS0274 Has Advanced to Human Phase I Studies, Differentiating from Research-Grade Analogs

MGS0274 besylate (development code TS-134) has advanced to human Phase I clinical evaluation, with safety and pharmacokinetic profiles reported in healthy subjects [1]. The compound has been registered in clinical trials under NCT03746067 and NCT03742791 as an mGluR2/3 agonist prodrug for the potential treatment of schizophrenia [2]. In contrast, LY354740, despite extensive preclinical characterization, has not been advanced as an oral therapeutic agent due to bioavailability limitations; clinical studies with LY354740 utilized an alternative peptidyl prodrug (LY544344) rather than the parent compound [3]. The availability of human pharmacokinetic data for MGS0274 provides researchers with translational benchmarks not available for earlier-generation non-prodrug mGluR2/3 agonists.

Clinical development Phase I trial Human pharmacokinetics Translational research Drug development

Optimal Research and Procurement Applications for MGS0274 Based on Quantified Differentiation


Preclinical Oral Dosing Studies in Rodent and Non-Human Primate Models of Schizophrenia

For investigators requiring reliable oral administration of an mGluR2/3 agonist in rodent behavioral assays (e.g., PCP-induced hyperactivity, conditioned avoidance responding) or non-human primate pharmacokinetic studies, MGS0274 provides a validated prodrug solution with demonstrated 83.7% oral bioavailability in monkeys [1] and an oral ED50 of 5.1 mg/kg in rat PCP-hyperactivity models via its active moiety MGS0008 [2]. This eliminates the confounding variable of poor and variable oral absorption that limits direct use of MGS0008 (F = 3.8%) or LY354740 (F ~10% in rats) in oral dosing paradigms [3]. MGS0274 besylate is the preferred oral tool compound for mGluR2/3 target engagement studies requiring systemic exposure following oral gavage.

CNS Target Engagement and Cerebrospinal Fluid Pharmacokinetic Studies

MGS0274 is uniquely suited for studies requiring quantification of CNS exposure following oral administration. The active moiety MGS0008 penetrates the cerebrospinal fluid in rats and exhibits slower elimination from CSF than from plasma, enabling sustained central target engagement [1]. The compound is excreted unchanged in urine without further metabolism, simplifying bioanalytical method development and pharmacokinetic interpretation [1]. Researchers can utilize MGS0274 to establish pharmacokinetic-pharmacodynamic relationships linking plasma MGS0008 concentrations, CSF exposure, and behavioral or biochemical endpoints in psychiatric disease models.

Translational Research Requiring Human-Validated Pharmacokinetic Benchmarks

For academic or industry laboratories conducting translational research toward clinical development of mGluR2/3 modulators, MGS0274 offers the advantage of existing human Phase I safety and pharmacokinetic data [1]. The compound has been evaluated in healthy subjects under NCT03746067 and NCT03742791, providing human exposure parameters that can serve as benchmarks for species scaling and PK/PD modeling [2]. This clinical characterization distinguishes MGS0274 from purely preclinical research tool compounds such as LY354740 and LY404039 (parent forms), which lack direct human pharmacokinetic datasets.

Comparator Studies Evaluating Prodrug Strategies for CNS-Penetrant Amino Acid Analogs

MGS0274 serves as an important reference compound for medicinal chemistry and drug delivery research focused on prodrug strategies for hydrophilic CNS-active amino acid analogs. The l-menthol ester design achieves a 20-fold bioavailability improvement over the parent acid in primates [1] while maintaining rapid and complete presystemic hydrolysis with minimal circulating prodrug [2]. This prodrug platform can be directly compared to alternative approaches such as the peptidyl prodrug strategy employed for LY354740 (LY544344) [3] or the methionine amide prodrug for LY404039 (LY2140023) [4], enabling systematic evaluation of different prodrug technologies for oral delivery of mGluR agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for MGS0274

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.